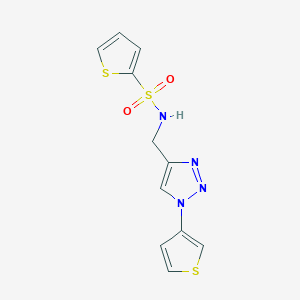![molecular formula C12H12N4O3 B2415795 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid CAS No. 1206969-16-5](/img/structure/B2415795.png)
3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a synthetic organic compound characterized by its unique triazolopyridine structure. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the following steps:
Formation of the Triazolopyridine Core: The triazolopyridine core can be synthesized through a cyclization reaction involving a suitable pyridine derivative and a triazole precursor. This step often requires the use of a strong acid or base as a catalyst and is conducted under reflux conditions.
Introduction of the Cyclobutanecarboxamido Group: The cyclobutanecarboxamido group is introduced via an amide coupling reaction. This involves reacting the triazolopyridine core with cyclobutanecarboxylic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as crystallization or chromatography.
化学反応の分析
Types of Reactions
3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines.
科学的研究の応用
3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s potential biological activity makes it a candidate for studying enzyme interactions and cellular processes.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism by which 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
類似化合物との比較
Similar Compounds
- 3-(Cyclopentanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- 3-(Cyclohexanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
Uniqueness
Compared to similar compounds, 3-(Cyclobutanecarboxamido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is unique due to the presence of the cyclobutanecarboxamido group. This structural feature may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
3-(cyclobutanecarbonylamino)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c17-10(7-3-1-4-7)13-12-15-14-9-8(11(18)19)5-2-6-16(9)12/h2,5-7H,1,3-4H2,(H,18,19)(H,13,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXGMAVASVGAEPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2=NN=C3N2C=CC=C3C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyrimidine](/img/structure/B2415712.png)
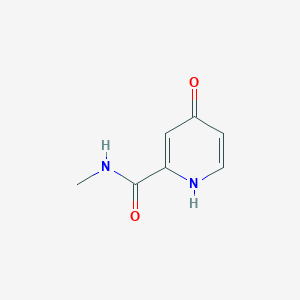
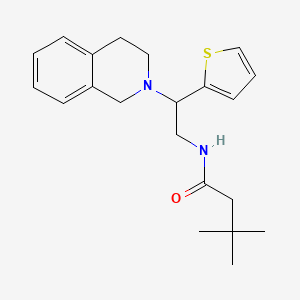
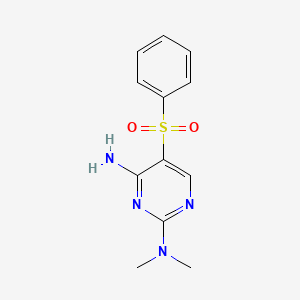
![5-(4-chlorophenyl)-1-(4-methylbenzyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2415718.png)
![(Z)-methyl 2-(1-(3-((3-(2-methoxyethyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2415719.png)
![1-benzyl-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2415721.png)
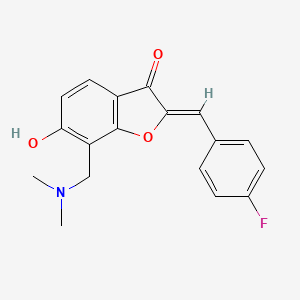
![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2415724.png)
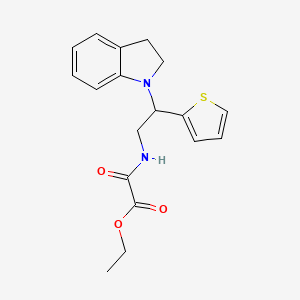
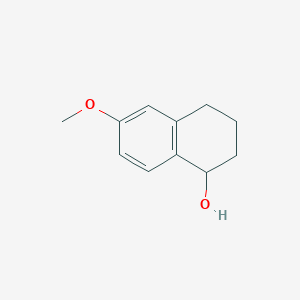
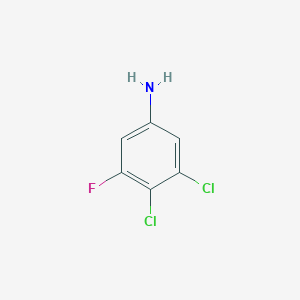
![(1-(Benzo[d]thiazol-2-yl)piperidin-3-yl)(4-(5-(trifluoromethyl)pyridin-2-yl)piperazin-1-yl)methanone](/img/structure/B2415734.png)
